1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride
Description
1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride (CAS 1284248-11-8) is a piperazine-derived compound featuring a 2,4-difluorobenzyl substituent and a ketone group at the 2-position of the piperazine ring. Its molecular formula is C₁₀H₁₁ClF₂N₂O, with a molecular weight of 248.66 g/mol . The compound is synthesized through nucleophilic substitution reactions involving 2,4-difluorobenzyl halides and piperazin-2-one intermediates, followed by hydrochloride salt formation . Pharmacologically, piperazine derivatives are known for their α₁-adrenolytic properties, contributing to antiarrhythmic and hypotensive effects in preclinical studies .
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]piperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O.ClH/c12-9-2-1-8(10(13)5-9)7-15-4-3-14-6-11(15)16;/h1-2,5,14H,3-4,6-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOXNMHRHYXFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=C(C=C(C=C2)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Alkylation and Cyclization
A patent by WO2014188453A2 outlines a pathway starting with methyl 2-methyl-2-phenylpropanoate (Formula-2). Hydrolysis with a base (e.g., NaOH) in alcohol solvents yields 2-methyl-2-phenylpropanoic acid (Formula-3), which undergoes chlorination using thionyl chloride to form 2-methyl-2-phenylpropanoyl chloride (Formula-4). Subsequent coupling with Ν,Ο-dimethylhydroxylamine hydrochloride generates an intermediate amide (Formula-5), which reacts with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form a ketone precursor. Cyclization with ethylenediamine derivatives introduces the piperazin-2-one core.
Critical Parameters :
Reductive Amination Approach
CN101824009A discloses a method using 1-(4-hydroxyphenyl)-4-(4-aminophenyl)piperazine as a precursor. Reductive amination with 2,4-difluorobenzaldehyde in methanol, catalyzed by sodium triacetoxyborohydride, installs the (2,4-difluorophenyl)methyl group. The resulting secondary amine undergoes oxidation with hydrogen peroxide in acetic acid to form the ketone, followed by hydrochloride salt formation via HCl gas saturation.
Yield Optimization :
- Temperature Control : Maintaining 0–5°C during reductive amination minimizes side reactions.
- Acid Selection : Trifluoroacetic acid (TFA) in dichloromethane facilitates efficient salt precipitation.
Modern Catalytic Asymmetric Synthesis
One-Pot Knoevenagel/Epoxidation/DROC Sequence
A breakthrough method from J. Org. Chem. employs a quinine-derived urea catalyst for enantioselective synthesis. Starting with 2,4-difluorophenylacetaldehyde and (phenylsulfonyl)acetonitrile, a Knoevenagel reaction forms an α,β-unsaturated nitrile. Asymmetric epoxidation using cumyl hydroperoxide (CHP) yields an epoxide, which undergoes domino ring-opening cyclization (DROC) with ethylenediamine to form the piperazin-2-one core.
Catalytic Efficiency :
| Step | Catalyst Loading | Yield (%) | ee (%) |
|---|---|---|---|
| Knoevenagel | 10 mol% eQNU | 85 | - |
| Epoxidation | 15 mol% eQNU | 78 | 99 |
| DROC | - | 90 | 99 |
Advantages :
- Stereochemical Control : Achieves >99% enantiomeric excess (ee) for the (R)-isomer.
- Scalability : Demonstrated at 1 mmol scale without yield loss.
Hydrochloride Salt Formation
Acidic Precipitation
The tert-butyl-protected piperazin-2-one intermediate (e.g., tert-butyl 4-[(2,4-difluorophenyl)methyl]-3-oxopiperazine-1-carboxylate) is treated with hydrogen chloride (4 M in dioxane) in dichloromethane at 0–25°C. After 3 hours, solvent evaporation and diethyl ether trituration yield the hydrochloride salt as a white solid.
Optimization Data :
Crystallization Techniques
Recrystallization from ethanol/water (9:1) at −20°C enhances purity (>99.5% by HPLC). XRPD analysis confirms monoclinic crystal structure, ensuring batch consistency.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 8.2 min, confirming >99% purity.
Applications in Drug Development
1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride serves as a key intermediate in antifungal agents (e.g., posaconazole derivatives) and NK₁ receptor antagonists (e.g., aprepitant analogs). Its structural flexibility allows for modular derivatization at the ketone and amine positions.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazin-2-one derivatives.
Scientific Research Applications
1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
This section compares the target compound with structurally similar piperazin-2-one derivatives, focusing on substituent effects, physicochemical properties, and pharmacological activities.
Structural and Physicochemical Differences
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1-[(2,4-Difluorophenyl)methyl]piperazin-2-one HCl | 1284248-11-8 | C₁₀H₁₁ClF₂N₂O | 248.66 | 2,4-difluorobenzyl, HCl salt |
| 1-(4-Fluorophenyl)piperazin-2-one | 780753-89-1 | C₁₀H₁₀FN₂O | 194.20 | 4-fluorophenyl |
| 1-(4-Fluorophenyl)piperazin-2-one HCl | 697305-48-9 | C₁₀H₁₁ClFN₂O | 230.66 | 4-fluorophenyl, HCl salt |
| 1-(3-Chlorophenyl)piperazin-2-one HCl | 183500-94-9 | C₁₀H₁₁Cl₂N₂O | 249.12 | 3-chlorophenyl, HCl salt |
| 1-[(2,3-Difluorophenyl)methyl]pyrrolo-pyridazine derivative | EP4374877A2 (2024) | C₁₈H₁₆F₂N₃O₃ | 366.34 | 2,3-difluorobenzyl, ester group |
Key Observations :
- Substituent Position: The 2,4-difluorobenzyl group in the target compound introduces steric and electronic effects distinct from monosubstituted (e.g., 4-fluoro) or chlorinated analogs (e.g., 3-chloro). Fluorine’s electronegativity enhances metabolic stability compared to chlorine .
- Salt Form : Hydrochloride salts (e.g., CAS 1284248-11-8 and 697305-48-9) improve aqueous solubility, critical for bioavailability .
- Ring Modifications : The pyrrolo-pyridazine derivative (EP4374877A2) demonstrates how heterocyclic modifications alter pharmacokinetic profiles .
Pharmacological Comparisons
Antiarrhythmic and Hypotensive Activity
- Target Compound : Preclinical studies on S-73 (a related derivative with a 2,4-difluorophenylpiperazine moiety) showed significant α₁-adrenergic receptor antagonism, reducing blood pressure and arrhythmia incidence in animal models .
- 4-Fluoro Analog (CAS 697305-48-9): Lower potency in α₁-adrenolytic assays compared to the 2,4-difluoro derivative, attributed to reduced receptor affinity from fewer fluorine atoms .
- 3-Chloro Analog (CAS 183500-94-9) : Chlorine’s larger atomic radius may hinder receptor binding, though its lipophilicity could enhance CNS penetration .
Metabolic Stability
- Fluorinated analogs (e.g., 2,4-difluoro and 4-fluoro) exhibit longer plasma half-lives than chlorinated derivatives due to fluorine’s resistance to oxidative metabolism .
Biological Activity
1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride (CAS: 2305255-62-1) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacodynamics, receptor interactions, and potential therapeutic uses.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 262.68 g/mol. The structure features a piperazine ring substituted with a difluorobenzyl group, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound can be classified into several key areas:
- Receptor Binding Affinity :
-
Pharmacological Effects :
- Analgesic Properties : Preliminary studies suggest that it may possess analgesic effects, making it a candidate for pain management therapies .
- Antidepressant Activity : Given its structural similarity to other piperazine derivatives known for antidepressant effects, further exploration into its mood-modulating properties is warranted.
Study 1: NK(1) Receptor Antagonism
A study focused on structurally related piperazine derivatives demonstrated that modifications at the phenyl ring significantly influenced binding affinity to the NK(1) receptor. The findings indicated that compounds with a difluorobenzyl substitution exhibited enhanced antagonistic properties compared to their unsubstituted counterparts .
Study 2: Pain Modulation
In rodent models, compounds similar to this compound were tested for their ability to alleviate pain through NMDA receptor modulation. Results indicated a significant reduction in pain response, suggesting potential use in analgesic formulations .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₃ClF₂N₂O |
| Molecular Weight | 262.68 g/mol |
| CAS Number | 2305255-62-1 |
| Binding Affinity (NK(1) receptor) | High (specific values pending) |
Q & A
Q. What are the optimized synthetic routes for 1-[(2,4-difluorophenyl)methyl]piperazin-2-one hydrochloride, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core and subsequent coupling with a 2,4-difluorophenylmethyl group. Key steps include:
- N-Alkylation : Reacting piperazin-2-one with 2,4-difluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Salt Formation : Treating the free base with HCl in ethanol to form the hydrochloride salt, enhancing solubility .
Optimization Strategies : - Use polar aprotic solvents (e.g., acetonitrile) to improve reaction homogeneity.
- Employ catalysts like Pd(OAc)₂ for coupling steps to reduce side products .
- Monitor temperature (60–80°C) and reaction time (12–24 hours) to balance yield and purity .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation (e.g., hydrogen bonding between HCl and the piperazine N-atom) .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., aromatic protons at δ 7.1–7.3 ppm for difluorophenyl; piperazine CH₂ at δ 3.2–3.5 ppm) .
- FT-IR : Confirm carbonyl stretch (~1680 cm⁻¹) and NH/OH bands (~3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 261.2) .
Q. What factors influence the solubility and stability of this compound in biological assays?
Methodological Answer:
- Solubility : The hydrochloride salt improves aqueous solubility (~20 mg/mL in PBS at pH 7.4). For lipophilic media (e.g., cell membranes), use DMSO stock solutions (<0.1% v/v to avoid cytotoxicity) .
- Stability :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying receptor affinities)?
Methodological Answer:
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for GPCR studies) and control ligands (e.g., serotonin receptor antagonists for cross-validation) .
- Data Normalization : Adjust for batch-to-batch compound purity (HPLC >98%) and solvent effects (e.g., DMSO vs. saline) .
- Meta-Analysis : Compare structural analogs (e.g., 2,4-difluorophenyl vs. 3-chlorophenyl substitutions) to isolate electronic effects on binding .
Q. What experimental strategies are recommended for elucidating its mechanism of action in neurological targets?
Methodological Answer:
- In Vitro Binding Assays : Screen against serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A) .
- Functional Assays : Measure cAMP accumulation in CHO cells transfected with target receptors to assess agonism/antagonism .
- Molecular Dynamics Simulations : Model interactions between the difluorophenyl group and hydrophobic receptor pockets (e.g., using AutoDock Vina) .
Q. How can stability in physiological environments be systematically evaluated?
Methodological Answer:
- Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) and human plasma at 37°C for 24–72 hours; quantify degradation via LC-MS/MS .
- Metabolite Identification : Use liver microsomes (human/rat) to predict Phase I/II metabolism; monitor for piperazine ring oxidation or defluorination .
Q. What advanced analytical methods are critical for detecting impurities in scaled-up synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
